4-tert-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-17-13(20-18-10)9-16-14(19)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYPTQQJUAGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-tert-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The oxadiazole intermediate is then coupled with a benzamide derivative using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
4-tert-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-tert-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and benzamide moiety can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Compounds sharing the benzamide core but differing in substituents or heterocyclic appendages are critical for structure-activity relationship (SAR) studies. Key examples include:
Table 1: Comparison of Benzamide Derivatives
Key Observations :
Heterocyclic Variations
The 1,2,4-oxadiazole moiety in the target compound is replaced with other heterocycles in analogs, influencing physicochemical and biological properties:
Table 2: Heterocyclic Modifications
Key Observations :
- 1,2,4-Oxadiazole vs.
- Thienyl and Thiazole Derivatives : Thiophene or thiazole substituents () may enhance π-π stacking interactions with aromatic residues in biological targets, improving binding affinity .
Biological Activity
4-tert-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C32H38N6O5
- Molecular Weight : 586.7 g/mol
- IUPAC Name : N-[(2S)-3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-[[(2S)-1-[(4-methylphenyl)methylamino]-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including anticancer properties. The specific compound has been linked to several mechanisms of action:
- Inhibition of Kinase Activity : Similar compounds have shown efficacy as RET kinase inhibitors, which are crucial in cancer cell proliferation and survival. For instance, a related oxadiazole derivative demonstrated significant inhibition of RET kinase activity at both molecular and cellular levels .
- Cell Proliferation Inhibition : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving multipolar mitotic spindle formation due to centrosome amplification .
- Hydrogen Bonding and Hydrophobic Interactions : The structural features of this compound allow for potential interactions with biological macromolecules via hydrogen bonding and hydrophobic interactions.
Anticancer Activity
A study focused on a series of oxadiazole derivatives demonstrated that compounds with similar structures significantly inhibited cancer cell lines such as A431 and HT29. The presence of specific substituents on the oxadiazole ring was found to enhance cytotoxic effects, suggesting structure–activity relationships (SAR) that could be applied to this compound .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound I | A431 | <10 | Apoptosis induction |
| Compound II | HT29 | <15 | RET kinase inhibition |
| 4-tert-butyl-N-[...] | Various | TBD | TBD |
Pharmacokinetics and Stability
Research on similar compounds indicates that modifications in the oxadiazole structure can affect pharmacokinetic properties such as half-life and stability in biological systems. For instance, stability assays have shown that certain oxadiazole derivatives maintain their integrity in plasma for extended periods .
Q & A
Q. What are the recommended synthetic routes for 4-tert-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Formation of the 3-methyl-1,2,4-oxadiazole ring through cyclization of amidoximes with acylating agents. (ii) Alkylation of the oxadiazole nitrogen with a tert-butylbenzamide derivative. Optimization strategies include using anhydrous conditions, controlled temperature (e.g., 60–80°C for cyclization), and catalysts like potassium carbonate for alkylation . Yield improvements may involve purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify tert-butyl protons (δ ~1.3 ppm) and oxadiazole methyl groups (δ ~2.5 ppm).
- High-resolution mass spectrometry (HRMS) to validate molecular ion peaks.
- X-ray crystallography (if crystalline) for unambiguous confirmation, as demonstrated in analogous oxadiazole derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to unknown toxicity (tert-butyl and oxadiazole groups may pose inhalation risks).
- Avoid direct contact; consult safety data sheets (SDS) for tert-butylbenzamide analogs, which recommend spill containment and neutralization with inert absorbents .
Advanced Research Questions
Q. What strategies can address low solubility of this compound in aqueous media during biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without denaturing proteins.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions on the benzamide or oxadiazole moieties .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), concentrations, and incubation times.
- Control for stereochemistry : Verify enantiomeric purity, as impurities in the oxadiazole ring may alter activity .
- Meta-analysis : Cross-reference datasets from multiple studies to identify outliers or methodological biases .
Q. What experimental designs are suitable for studying the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- pH stability studies : Use buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C, 37°C, and 60°C.
- Kinetic analysis : Apply Arrhenius equations to predict shelf-life and identify hydrolysis-prone functional groups (e.g., oxadiazole ring) .
Q. How can computational methods elucidate the electronic effects of substituents on the compound’s reactivity?
- Methodological Answer :
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .
Q. What purification techniques are most effective post-synthesis, particularly for removing tert-butyl byproducts?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
